

Application Notes and Protocols for DS18561882 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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Introduction

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway that provides the necessary building blocks for nucleotide synthesis (purines and thymidylate).[1][2] In many cancer types, including breast, lung, and colorectal cancers, MTHFD2 is significantly upregulated to support rapid cell proliferation, while its expression in normal adult tissues is minimal.[1] This differential expression makes MTHFD2 an attractive therapeutic target. The mechanism of action of **DS18561882** involves the disruption of this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[1][2]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a powerful preclinical tool.[3] These models are superior to traditional cell line-derived xenografts as they better recapitulate the heterogeneity, molecular signatures, and drug responses of the original human tumor.[3][4] This high fidelity makes PDX models invaluable for evaluating the efficacy of novel therapeutic agents like **DS18561882** in a setting that more closely mimics the clinical scenario.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **DS18561882** in PDX models, with a particular focus on gastric and triple-negative breast cancer, where MTHFD2 inhibition has shown promise.

Data Presentation

In Vivo Efficacy of DS18561882 in PDX Models

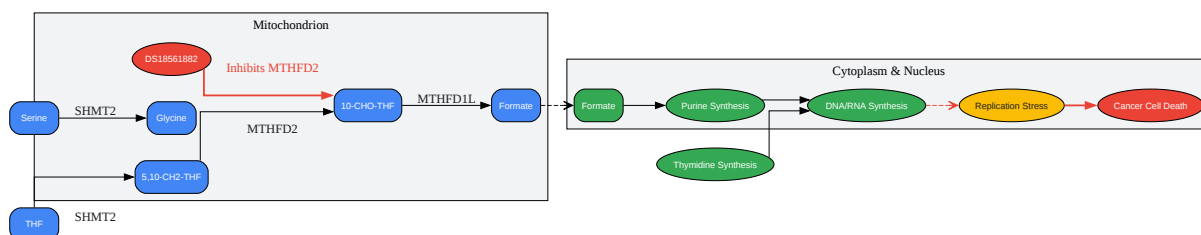
Cancer Type	PDX Model	Treatment	Dosing Schedule	Outcome	Reference
Gastric Cancer	Patient-derived	DS18561882	Dose-dependent	Reduction in tumor burden	[5] [6]
Breast Cancer (TNBC)	Patient-derived	DS18561882	Not specified	Not specified in abstract	Mentioned as a relevant model system

In Vitro Activity of DS18561882

Parameter	Value	Cell Line	Reference
GI50	140 nM	Human breast cancer cell line	[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of **DS18561882** in inhibiting the MTHFD2-mediated one-carbon metabolism pathway.



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Caption: Mechanism of **DS18561882** action.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

- Fresh tumor tissue from patient biopsy or surgery
- Immunodeficient mice (e.g., NOD-scid, NSG)
- Sterile phosphate-buffered saline (PBS)
- Culture medium (e.g., RPMI-1640) with antibiotics

- Matrigel (optional)
- Surgical instruments (scalpels, forceps, scissors)
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Analgesics

Procedure:

- Tumor Tissue Collection and Transport:
 - Collect fresh tumor tissue from the patient under sterile conditions.
 - Place the tissue in a sterile container with culture medium on ice for transport to the laboratory.
 - Process the tissue as soon as possible, ideally within 2-4 hours of collection.
- Tumor Tissue Processing:
 - In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood or necrotic tissue.
 - Mince the tumor into small fragments (approximately 2-3 mm³) using sterile scalpels.
- Implantation into Immunodeficient Mice:
 - Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.
 - Shave and sterilize the implantation site (e.g., flank for subcutaneous implantation, or orthotopic site such as the mammary fat pad for breast cancer).
 - Make a small incision (5-10 mm) in the skin.
 - Create a subcutaneous pocket using blunt dissection with forceps.
 - (Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.

- Implant 1-2 tumor fragments into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Administer analgesics as per IACUC guidelines.
- Tumor Growth Monitoring and Passaging:
 - Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
 - A portion of the harvested tumor can be cryopreserved for future use, fixed for histological analysis, or passaged into new recipient mice to expand the PDX line.

Protocol 2: In Vivo Efficacy Study of DS18561882 in PDX Models

This protocol describes the methodology for evaluating the antitumor activity of **DS18561882** in established PDX models.

Materials:

- Established PDX models with actively growing tumors
- **DS18561882** (formulated for in vivo administration)
- Vehicle control
- Dosing equipment (e.g., oral gavage needles, syringes)
- Calipers for tumor measurement
- Anesthetics

- Equipment for blood collection and tissue harvesting

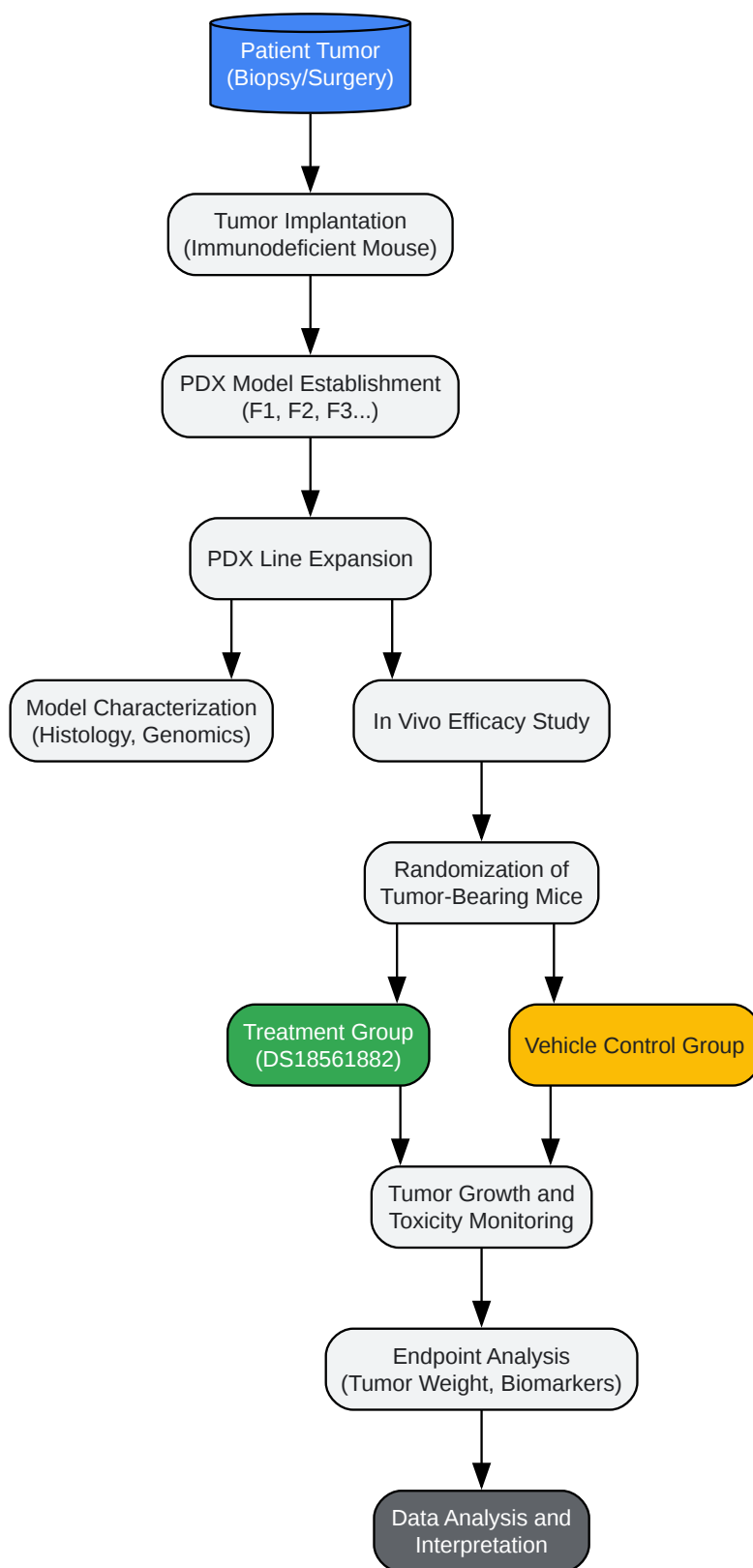
Procedure:

- Study Initiation:
 - When PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
 - Record the initial tumor volume and body weight for each mouse.
- Drug Administration:
 - Administer **DS18561882** at the desired dose(s) and schedule (e.g., daily oral gavage).
 - Administer the vehicle control to the control group using the same schedule and route of administration.
- Monitoring and Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
- Endpoint Analysis:
 - Harvest the tumors and record their final weight.
 - Collect blood and other tissues for pharmacokinetic and pharmacodynamic analyses.
 - Fix a portion of the tumor in formalin for histological and immunohistochemical analysis (e.g., to assess proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

- Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, gene expression analysis).
- Data Analysis:
 - Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
 - Statistically analyze the differences in tumor volume and weight between the groups.
 - Evaluate any treatment-related toxicity based on body weight changes and clinical observations.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for utilizing **DS18561882** in PDX models.



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Caption: PDX experimental workflow.

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